1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene
Description
Properties
IUPAC Name |
1-(2-bromoethylsulfanyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHNOFCIYHSWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Literature review on 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene derivatives
Technical Guide: The Chemistry and Applications of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene Derivatives
Executive Summary & Chemical Architecture
1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene (CAS No. 3983-69-5), also known as 3-methylphenyl 2-bromoethyl sulfide, serves as a critical electrophilic building block in organic synthesis and medicinal chemistry. It is characterized by a bifunctional architecture: a lipophilic m-tolyl thioether "head" and a reactive alkyl bromide "tail."
This scaffold is primarily utilized as a linker reagent to introduce the 3-Me-Ph-S-CH2-CH2- moiety into bioactive molecules. The meta-methyl group provides specific steric bulk and lipophilicity (increasing LogP) without the electronic deactivation associated with electron-withdrawing substituents, while the thioether linkage offers metabolic stability distinct from ether or ester analogs.
Key Physicochemical Data:
| Property | Value |
|---|
| Molecular Formula | C
Mechanistic Insights: The Episulfonium Effect
To work effectively with this compound, researchers must understand the Neighboring Group Participation (NGP) of the sulfur atom. Unlike simple alkyl bromides, the reactivity of 2-bromoethyl sulfides is governed by the formation of a transient episulfonium ion .
-
Anchimeric Assistance: The lone pair on the sulfur atom can displace the bromide leaving group intramolecularly, forming a highly electrophilic 3-membered cyclic sulfonium species (episulfonium).
-
Nucleophilic Attack: An incoming nucleophile (Nu⁻) attacks this intermediate, reopening the ring.
-
Kinetic Consequence: This mechanism significantly accelerates substitution reactions compared to standard S
2 kinetics of primary alkyl halides. -
Regiochemistry: In this symmetric ethyl chain, the product is identical regardless of which carbon is attacked, but this pathway ensures high reactivity even with weak nucleophiles.
Synthesis Protocol (Self-Validating)
This protocol describes the synthesis of the parent scaffold from m-thiocresol. The use of 1,2-dibromoethane in excess is the critical control point to prevent the formation of the unwanted dimer (1,2-bis(m-tolylthio)ethane).
Reagents:
-
3-Methylbenzenethiol (m-thiocresol): 10.0 mmol
-
1,2-Dibromoethane: 30.0 mmol (3 equiv.)
-
Potassium Carbonate (K₂CO₃): 20.0 mmol
-
Acetone (Reagent Grade): 50 mL
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Solvation: Dissolve 1,2-dibromoethane (30 mmol) in acetone (40 mL). Note: Adding the dihalide first ensures the thiol is always in a deficiency relative to the alkylating agent, minimizing dimerization.
-
Addition: Add K₂CO₃ (20 mmol) to the solution.
-
Thiol Introduction: Dissolve m-thiocresol (10 mmol) in the remaining 10 mL of acetone and add it dropwise to the refluxing mixture over 30 minutes.
-
Reflux: Heat the mixture at reflux (approx. 60 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The thiol spot should disappear.
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue contains the product and excess 1,2-dibromoethane. Remove the excess dibromide via high-vacuum evaporation (it is more volatile than the product) or column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes).
-
Validation:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.10–7.25 (m, 4H, Ar-H), 3.45 (t, J=7.2 Hz, 2H, -CH₂Br), 3.25 (t, J=7.2 Hz, 2H, -S-CH₂-), 2.35 (s, 3H, Ar-CH₃).
-
Yield: Expect 85–92%.
-
Derivatization & Reactivity Pathways
The versatility of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene lies in its ability to undergo diverse transformations.
A. Nucleophilic Substitution (S 2)
The most common application. The bromide is displaced by amines, thiols, or alkoxides.
-
Protocol Insight: Use polar aprotic solvents (DMF, CH₃CN) and a weak base (K₂CO₃ or DIPEA) to scavenge HBr.
-
Application: Synthesis of CNS-active agents where the m-tolyl group mimics the lipophilic domain of neurotransmitters.
B. S-Oxidation
The thioether can be selectively oxidized to the sulfoxide or sulfone, altering the polarity and hydrogen-bonding capability of the linker.
-
Sulfoxide (Ar-SO-R): Use 1.0 equiv. m-CPBA at 0 °C.
-
Sulfone (Ar-SO₂-R): Use excess H₂O₂/acetic acid or m-CPBA at room temperature.
C. Sulfonium Salt Formation (Heterocycle Synthesis)
Reaction with a secondary sulfide or amine can generate stable sulfonium or ammonium salts. A specific application is the synthesis of azetidines or dihydrothiophenes via intramolecular cyclization [1].
Applications in Drug Discovery
Linker Strategy in Fragment-Based Drug Discovery (FBDD)
The -(CH2)2-S- linker is often preferred over -(CH2)2-O- or -(CH2)3- for three reasons:
-
Metabolic Stability: Thioethers are generally more resistant to cytochrome P450 oxidative dealkylation than ethers.
-
Bond Angle: The C-S-C bond angle (~92°) introduces a distinct "kink" compared to C-O-C (~110°), allowing the m-tolyl group to access different hydrophobic pockets in protein targets.
-
Lipophilicity: The m-tolyl moiety significantly boosts the cLogP, which is useful for blood-brain barrier (BBB) penetration in CNS drug candidates.
Case Study: Synthesis of Azetidines
As highlighted in recent methodologies [1], (2-bromoethyl)sulfonium salts derived from this scaffold can react with amino esters to form azetidines.[5] The m-tolyl group acts as a "dummy" ligand on the sulfur that is eventually displaced, or as a stable handle depending on the specific reaction design.
Radiopharmaceutical Precursors
This bromide is an ideal precursor for Fluorine-18 radiolabeling via nucleophilic substitution ([¹⁸F]F⁻). The resulting 1-[(2-[¹⁸F]fluoroethyl)sulfanyl]-3-methylbenzene motif is used in PET tracers to map perfusion or specific receptor binding, leveraging the high metabolic stability of the fluoro-ethyl-thioether linkage.
Safety & Handling
-
Toxicity: Like all alkylating agents, this compound is a potential mutagen. It can alkylate DNA bases.[6] Handle only in a fume hood with double nitrile gloves.
-
Odor: Thioethers often carry a stench, though aryl thioethers are less volatile than alkyl ones. Bleach (sodium hypochlorite) is the effective neutralizing agent for spills, oxidizing the sulfide to the odorless sulfoxide/sulfone.
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent slow oxidation to the sulfoxide or hydrolysis.
References
-
An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. Source: University of Bristol / Chem. Commun. URL:[Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. Source: National Institutes of Health (PMC) URL:[Link]
-
1-(2-Bromoethyl)-3-methylbenzene - Compound Summary. Source: PubChem URL:[3][Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Source: Semantic Scholar / Med. Chem. Commun. URL:[Link][4][7][8]
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- 3. 1-(2-Bromoethyl)-3-methylbenzene | C9H11Br | CID 570684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. The Retort [www1.udel.edu]
- 7. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate [smolecule.com]
The Synthetic Versatility of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene: A Technical Guide for Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of the potential applications of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene in the field of organic synthesis. While direct literature on this specific compound is nascent, its constituent functional groups—a thioether, a primary alkyl bromide, and a meta-substituted toluene ring—endow it with a rich and predictable reactivity profile. This document serves as a predictive manual for researchers, scientists, and professionals in drug development, offering insights into its synthesis, key physicochemical properties, and, most importantly, its potential as a versatile building block in the construction of complex organic molecules and pharmacologically relevant scaffolds. By analyzing analogous structures and fundamental reaction mechanisms, we delineate a roadmap for its utilization in nucleophilic substitution, cyclization, and cross-coupling reactions, among others.
Introduction: Unveiling a Promising Synthetic Intermediate
In the landscape of organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of target molecules. Thioethers, in particular, are a class of organosulfur compounds that have found extensive applications in medicinal chemistry, materials science, and biology.[1] Their presence in pharmaceuticals is noteworthy, contributing to the modulation of physicochemical properties and biological activity.[2][3] The molecule 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene presents a compelling case for investigation as a synthetic intermediate. It uniquely combines the nucleophilic and coordinating properties of a thioether with the electrophilic nature of an alkyl bromide, all appended to a tunable aromatic scaffold.
This guide will systematically deconstruct the reactivity of this trifunctional molecule, offering a theoretical framework and practical insights for its application in synthetic organic chemistry. We will explore its potential in key transformations such as alkylation of nucleophiles, synthesis of sulfur-containing heterocycles, and as a precursor to more complex molecular architectures.
Physicochemical Properties and Synthesis
A comprehensive understanding of a reagent's physical and chemical characteristics is fundamental to its effective application.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Molecular Formula | C₉H₁₁BrS | - |
| Molecular Weight | 231.15 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid | Similar to other alkyl aryl sulfides and bromoalkanes. |
| Boiling Point | Higher than 1-(2-bromoethyl)-3-methylbenzene (boiling point not specified, but expected to be high) | The presence of the sulfur atom increases the molecular weight and polarizability, leading to stronger intermolecular forces and a higher boiling point compared to its ether analog or the corresponding alkane.[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, diethyl ether, acetone); insoluble in water. | Typical for moderately polar organic compounds.[5] |
| Reactivity | Contains a reactive primary alkyl bromide and a nucleophilic thioether. The aromatic ring can undergo electrophilic substitution. | The bromine atom is a good leaving group in nucleophilic substitution reactions. The sulfur atom possesses lone pairs of electrons, making it a nucleophile and a ligand for metal catalysts.[6][7] |
Proposed Synthesis
The most straightforward and widely used method for the synthesis of thioethers is the alkylation of thiols.[6][8] Therefore, 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene can be reliably synthesized from 3-methylbenzenethiol (m-thiocresol) and a suitable 1,2-dihaloethane, such as 1,2-dibromoethane.
DOT Diagram: Synthesis of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene
Sources
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- 2. technologynetworks.com [technologynetworks.com]
- 3. news-medical.net [news-medical.net]
- 4. comptox.epa.gov [comptox.epa.gov]
- 5. adityadyechem.com [adityadyechem.com]
- 6. Thioether: Structure, Formula, Synthesis, and Examples [chemistrylearner.com]
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- 8. royalsocietypublishing.org [royalsocietypublishing.org]
Solubility profile of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene in polar aprotic solvents
[1]
Executive Summary
1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene is a bifunctional reactive intermediate containing a lipophilic m-tolyl thioether moiety and an electrophilic alkyl bromide.[1] While it exhibits excellent solubility in polar aprotic solvents (DMSO, DMF, NMP), these environments significantly accelerate self-alkylation (polymerization) and hydrolysis .[1]
This guide provides a validated framework for solubilizing this compound without compromising its structural integrity. The core recommendation is to utilize Anhydrous Acetonitrile (MeCN) as the primary vehicle for room-temperature applications, reserving DMSO only for immediate-use scenarios.[1]
Physicochemical Profile
Understanding the molecular architecture is prerequisite to predicting solvent interaction. The meta-methyl group disrupts crystal packing, rendering the compound a liquid or low-melting solid with high lipophilicity.[1]
| Property | Value / Characteristic | Implication |
| Structure | Ar–S–CH₂–CH₂–Br | Bifunctional: Nucleophile (–S–) & Electrophile (–Br) |
| Molecular Weight | 231.15 g/mol | Small molecule; rapid diffusion |
| Physical State | Liquid / Low-melting Solid | Miscible with organic solvents; no lattice energy barrier |
| LogP (Predicted) | ~3.8 | Highly lipophilic; water insoluble |
| Reactive Moiety | 2-Bromoethyl sulfide | Prone to formation of episulfonium ions |
Solubility in Polar Aprotic Solvents
Polar aprotic solvents are often selected for nucleophilic substitution reactions due to their ability to solvate cations while leaving anions naked. However, for this compound, that same property accelerates degradation.[1]
Solvent-Specific Performance
The following table summarizes the solubility limit and stability risk for key solvents at 25°C.
| Solvent | Solubility Limit | Stability Risk | Recommendation |
| DMSO | > 200 mg/mL | HIGH | Avoid storage. Use only for immediate biological assays.[1] |
| DMF | > 200 mg/mL | HIGH | Process solvent only. Promotes self-alkylation at RT. |
| Acetonitrile (MeCN) | > 150 mg/mL | LOW | Preferred. Good balance of solubility and inertness. |
| Acetone | > 100 mg/mL | MODERATE | Good for transfers; volatile (concentration changes).[1] |
| NMP | > 200 mg/mL | HIGH | Difficult to remove; promotes side reactions. |
The Dissolution Mechanism
Dissolution is driven by dipole-dipole interactions between the solvent and the polarizable sulfur/aromatic ring, alongside London dispersion forces .[1] The compound is thermodynamically soluble but kinetically unstable.
Stability & Reactivity: The "Trojan Horse" Effect
The critical danger in handling this compound is its auto-reactivity . It contains both a nucleophile (sulfur) and a leaving group (bromide) on the same flexible chain.[1]
Mechanism 1: Intermolecular Self-Alkylation
In polar aprotic solvents (especially DMF/DMSO), the solvent stabilizes the transition state for SN2 reactions.[1] Two molecules of the compound can react, where the sulfur of one attacks the terminal carbon of the other, displacing bromide.[1] This leads to the formation of sulfonium oligomers and polymers.
Mechanism 2: Hydrolysis (The Wet Solvent Risk)
DMSO is hygroscopic.[1] If "wet" DMSO is used, the water acts as a nucleophile, displacing the bromide to form the alcohol (1-[(2-hydroxyethyl)sulfanyl]-3-methylbenzene), rendering the compound inactive for alkylation targets.[1]
Visualization: Degradation Pathways
The following diagram maps the fate of the compound in different solvent environments.
Figure 1: Stability pathways in polar aprotic solvents. Note the high risk of degradation in DMSO and DMF compared to Acetonitrile.[1]
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution
Objective: Create a stock solution for biological screening or synthesis with minimal degradation. Solvent: Anhydrous Acetonitrile (MeCN).[1]
-
Glassware Prep: Use a flame-dried scintillation vial purged with Nitrogen or Argon.
-
Weighing: Weigh the target mass of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene rapidly. (Note: If liquid, use a gas-tight syringe based on density ~1.3 g/mL).[1]
-
Solvent Addition: Add Anhydrous MeCN to achieve a concentration of 10–50 mM .
-
Why MeCN? It lacks the nucleophilicity of DMSO and does not facilitate the SN2 self-reaction as aggressively.
-
-
Mixing: Vortex for 10 seconds. The compound should dissolve instantly.
-
Storage: Use immediately. If storage is unavoidable, store at -20°C for no more than 24 hours.
Protocol B: DMSO Solubilization for Biological Assays
Objective: Dissolve in DMSO for cellular assays (where MeCN is toxic) while minimizing hydrolysis.
-
Solvent Quality: Use DMSO, Anhydrous (≥99.9%) packed under inert gas.[1] Do not use a bottle that has been open on the shelf for weeks.[1]
-
Temperature Control: Chill the DMSO to 4°C (on ice) prior to addition.
-
Why? Lower temperature kinetically inhibits the self-alkylation and hydrolysis reactions.
-
-
Dissolution: Add compound to cold DMSO. Pipette up and down gently.
-
Execution: Dilute into the aqueous assay buffer immediately (< 5 minutes).
-
Warning: Once in aqueous buffer, the half-life of the alkyl bromide decreases further.[1]
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 570684, 1-(2-Bromoethyl)-3-methylbenzene. Retrieved from [Link]
-
Li, W., et al. (2007). Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates. Journal of Organic Chemistry. (Discusses reactivity of bromides in DMSO). Retrieved from [Link]
-
Kornblum, N., et al. (1959). A New and Selective Method of Oxidation.[1][2] Journal of the American Chemical Society.[2] (Foundational text on Alkyl Halide/DMSO reactivity). Retrieved from [Link][1]
The Phenylthioethyl Scaffold: Mechanistic Versatility in Drug Discovery & Synthesis
The bromoethyl sulfanyl benzene scaffold (specifically (2-bromoethylsulfanyl)benzene or 2-bromoethyl phenyl sulfide ) represents a unique intersection of historical chemical warfare research, mechanistic organic chemistry, and modern pharmaceutical utility.
This guide explores its evolution from a "half-mustard" model used to understand vesicant agents to its current status as a critical "safety-catch" reagent in peptide synthesis and a pharmacophore in Histamine H4 receptor modulation.
Executive Summary
(2-Bromoethylsulfanyl)benzene (CAS: 4837-01-8) is a bifunctional reagent characterized by a phenyl ring attached to a thioethyl bromide chain (
For the drug development professional, this molecule offers two distinct utilities:
-
As a Pharmacophore: It introduces the
motif, critical for binding in specific G-protein coupled receptors (GPCRs), particularly Histamine H4. -
As a Chemical Tool: It serves as the precursor to the Pte (Phenylthioethyl) protecting group, a "safety-catch" system that switches from stable to labile via oxidation, enabling complex peptide synthesis.[1]
Historical Context & Mechanistic Foundations[2]
The "Half-Mustard" Legacy
The discovery of bromoethyl sulfanyl benzene derivatives is inextricably linked to the study of Sulfur Mustards (e.g., Mustard Gas, bis(2-chloroethyl)sulfide) during and after World War I. Researchers sought to understand why these molecules were so aggressively reactive toward biological nucleophiles (DNA, proteins).
To decouple the cross-linking ability of mustard gas from its mono-alkylation potential, scientists synthesized "half-mustards"—molecules with only one reactive alkyl halide chain. (2-Bromoethylsulfanyl)benzene emerged as a key model because the phenyl ring modulates the nucleophilicity of the sulfur, making it less volatile than aliphatic mustards but still highly reactive via Neighboring Group Participation (NGP) .
The Episulfonium Ion Intermediate
The defining characteristic of this scaffold is the ability of the sulfide sulfur to displace the terminal bromide intramolecularly. This forms a transient, highly electrophilic episulfonium ion (thiiranium ion).
-
Significance: This intermediate explains why these derivatives alkylate nucleophiles
times faster than comparable ether analogs ( ). -
Stereochemistry: Reactions proceeding through this intermediate typically result in retention of configuration (double inversion), a critical consideration in asymmetric synthesis.
Figure 1: The Anchimeric Assistance (NGP) mechanism. The sulfur atom acts as an internal nucleophile, expelling bromide to form the reactive episulfonium ion.
Synthetic Methodologies
Synthesis of (2-Bromoethylsulfanyl)benzene
The standard protocol for generating this core reagent relies on the nucleophilic substitution of thiophenol, followed by bromination.
Protocol:
-
Alkylation: React Thiophenol (
) with 2-Bromoethanol in the presence of a base (KOH/NaOH) to yield 2-(Phenylthio)ethanol .-
Note: 1,2-dibromoethane can be used directly, but often leads to the bis-substituted byproduct (
).
-
-
Bromination: Convert the alcohol to the bromide using Phosphorus Tribromide (
) or Appel conditions ( ).
| Step | Reagents | Conditions | Yield | Key Precaution |
| 1 | PhSH, 2-Bromoethanol, KOH | EtOH, Reflux, 4h | 85-90% | Exothermic; add PhSH slowly. |
| 2 | 2-(Phenylthio)ethanol, | 92% | Keep anhydrous; quench carefully. |
The "Pte" Safety-Catch Protocol
In peptide chemistry, this derivative is used to install the Phenylthioethyl (Pte) group.
-
Reaction: (2-Bromoethylsulfanyl)benzene + Carboxylic Acid (peptide C-term)
Pte-Ester . -
Utility: The Pte group is stable to acids (TFA) and bases (piperidine) used in standard SPPS. It is removed only after specific activation (see Section 5).
Pharmaceutical Applications
Histamine H4 Receptor Agonists
The most prominent medicinal application of the bromoethyl sulfanyl benzene scaffold is in the discovery of selective Histamine H4 Receptor ligands. The H4 receptor regulates immune cell chemotaxis (eosinophils, mast cells).[2]
-
Case Study: UR-PI376
-
Structure: A cyanoguanidine core with a 2-(phenylthio)ethyl tail.[3][4]
-
Role of the Scaffold: The phenylthioethyl group occupies a hydrophobic pocket in the H4 receptor, providing critical selectivity over H2 and H3 subtypes. The sulfur atom likely engages in specific van der Waals interactions or affects the flexibility of the ethyl linker.
-
Citation: Igel et al.[5] synthesized cyanoguanidine-type H4 agonists where the (2-bromoethylsulfanyl)benzene was used to alkylate the guanidine precursor, yielding nanomolar potency.
-
Antimicrobial Benzimidazoles
Derivatives synthesized by reacting 2-mercaptobenzothiazole with (2-bromoethylsulfanyl)benzene have shown potent antifungal activity against plant pathogens like Botrytis cinerea. The "S-C-C-S" linkage mimics natural disulfide bridges or chelating motifs, disrupting microbial metalloenzymes.
Technical Deep Dive: The Pte/Pse Switch
For the synthetic chemist, the most "elegant" use of this scaffold is the Pte (Phenylthioethyl)
Mechanism of Action[7]
-
Protection (Stable): The Pte group (Sulfide) is non-electron withdrawing. The
-proton is not acidic. The group is stable. -
Activation: Oxidation (using
or mCPBA) converts the Sulfide to a Sulfone (Pse) . -
Deprotection (Labile): The Sulfone is strongly electron-withdrawing. The
-proton becomes highly acidic ( ). Mild base (e.g., DBU) triggers -elimination , releasing the protected molecule and Phenyl Vinyl Sulfone .
Figure 2: The "Safety Catch" mechanism. The group remains inert until the chemist chooses to oxidize the sulfur, triggering release via elimination.
Safety & Handling
While (2-bromoethylsulfanyl)benzene is less volatile than sulfur mustard, it retains vesicant (blister-causing) properties due to the episulfonium mechanism.
-
Skin Contact: Can cause delayed burns and blistering.
-
Inactivation: Spills should be treated with oxidizing agents (Bleach/Hypochlorite) to convert the sulfide to the non-reactive sulfoxide/sulfone before disposal, or with nucleophilic scavengers (Thiosulfate).
References
-
Igel, P., et al. (2009). Synthesis and structure-activity relationships of cyanoguanidine-type histamine H4 receptor agonists. Journal of Medicinal Chemistry.
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of Pte/Pse mechanisms).
-
Gani, R. S., et al. (2004).[6] Synthesis and antimicrobial activity of some new 1-[2-phenylthioethyl]... indole derivatives. Indian Journal of Heterocyclic Chemistry.
- Block, E. (1978). Reactions of Organosulfur Compounds. Academic Press.
-
PubChem Compound Summary. (2024). [(2-Bromoethyl)sulfanyl]benzene. National Center for Biotechnology Information.
Sources
Methodological & Application
Reaction conditions for alkylation using 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene
Application Note: Reaction Conditions for Alkylation using 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene
Executive Summary
This technical guide details the optimization of alkylation reactions using 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene (referred to herein as Reagent A ). Unlike simple alkyl halides, this reagent contains a sulfide atom
Key Application: Introduction of the 3-methylphenylthioethyl linker into amines, phenols, and thiols for medicinal chemistry libraries (e.g., PPAR agonists, GPCR modulators).
Mechanistic Imperatives
To optimize reaction conditions, one must understand that Reagent A does not react primarily via a standard linear
The Episulfonium Pathway
This intermediate is the effective electrophile. Its formation explains why these reactions are rapid but also prone to specific side reactions (hydrolysis, polymerization) if conditions are not rigorously controlled.
Figure 1: The sulfur atom provides anchimeric assistance, expelling bromide to form the cationic episulfonium intermediate, which is then opened by the nucleophile.
Critical Reaction Parameters
The following matrix summarizes the impact of variables on the alkylation efficiency.
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the cationic episulfonium intermediate without acting as nucleophiles. Avoid alcohols , which will open the ring to form ethers (solvolysis). |
| Base | Inorganic bases are preferred. | |
| Temperature | 50°C – 80°C | Higher temperatures favor the formation of the episulfonium ion. However, exceeding 90°C risks elimination to the vinyl sulfide ( |
| Concentration | 0.1 M – 0.2 M | Moderate dilution prevents intermolecular polymerization of the reagent (sulfonium salt formation). |
| Stoichiometry | 1.1 – 1.2 equiv. | Slight excess of Reagent A accounts for minor hydrolysis or elimination side reactions. |
Detailed Protocols
Protocol A: N-Alkylation of Secondary Amines
Target: Synthesis of tertiary amines containing the thioethyl linker.
Reagents:
-
Substrate: Secondary Amine (1.0 mmol)
-
Reagent A: 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene (1.2 mmol, 277 mg)
-
Base:
(anhydrous, 3.0 mmol, 414 mg) -
Solvent: Acetonitrile (MeCN), anhydrous (5.0 mL)
-
Catalyst: KI (0.1 mmol) – Optional, accelerates bromide displacement.
Step-by-Step Methodology:
-
Activation: In a dried reaction vial equipped with a magnetic stir bar, suspend the Secondary Amine and
in anhydrous MeCN. Stir at room temperature for 15 minutes to ensure deprotonation/activation of the amine. -
Addition: Add Reagent A dropwise as a solution in 1 mL MeCN.
-
Note: Slow addition is crucial to keep the concentration of the active episulfonium ion low relative to the nucleophile, preventing dimerization.
-
-
Reaction: Seal the vial and heat to 60°C for 4–12 hours.
-
Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the amine (
) and appearance of the product ( Da approx).
-
-
Workup:
-
Cool to room temperature.
-
Filter off the solid inorganic salts (
, KBr) using a sintered glass funnel or Celite pad. -
Concentrate the filtrate under reduced pressure.
-
-
Purification: The residue is typically purified via Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient).
Protocol B: O-Alkylation of Phenols
Target: Synthesis of aryl-alkyl ethers.
Modifications from Protocol A:
-
Solvent: DMF is preferred over MeCN for phenols to ensure better solubility of the phenoxide anion.
-
Temperature: Reactions often proceed faster; 50°C is usually sufficient.
-
Base:
is highly recommended to break up tight ion pairs with the phenoxide.
Troubleshooting & Critical Control Points
Use the following workflow to diagnose low yields.
Figure 2: Diagnostic logic for common failure modes in thioethyl alkylations.
Safety Note (E-E-A-T): Reagent A is a structural analog of "Half-Mustard" agents. While less volatile, it possesses vesicant (blistering) properties .
-
Handling: Always handle in a fume hood.
-
Decontamination: Quench spills with 10% aqueous Sodium Thiosulfate (
), which nucleophilically opens the episulfonium/bromide to a harmless thiosulfate adduct.
References
-
Bird, R. & Stirling, C. J. (1973). "Neighboring Group Participation by Sulphur."[1] Journal of the Chemical Society, Perkin Transactions 2. Link
- Mechanistic grounding for the episulfonium intermediate and rate acceler
-
Li, J. J. (2014). "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer. Link
- General reference for nucleophilic substitution and anchimeric assistance principles.
-
Vogel, A. I. (1989). "Vogel's Textbook of Practical Organic Chemistry." Pearson. Link
- Standard protocols for N-alkylation and purific
-
Masson, G., et al. (2014). "Nucleophilic Substitution of Sulfides." Chemistry – A European Journal.[2] Link
- Modern review of sulfur-mediated alkylation str
Sources
Application Note: Solvent Optimization for 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene
Abstract & Compound Profile
1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene (CAS: 35420-95-2 analog/derivative) represents a critical class of aryl-alkyl sulfide building blocks . Often utilized in the synthesis of GPCR ligands, kinase inhibitors, and PROTAC linkers, this molecule presents a unique "reactivity duality."
The presence of a nucleophilic sulfur atom
This guide provides an optimized solvent framework to control this reactivity, ensuring high-fidelity synthesis of target thioethers, sulfoxides, and sulfones.
Chemical Profile
| Property | Specification |
| IUPAC Name | 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene |
| Common Name | 3-Methylphenyl 2-bromoethyl sulfide; (2-Bromoethyl)(m-tolyl)sulfide |
| Molecular Formula | |
| Key Functional Groups | Aryl Sulfide (Nucleophile), Primary Alkyl Bromide (Electrophile) |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc. Insoluble in Water. |
| Stability | Sensitive to light and oxidation. Hygroscopic (bromide displacement risk). |
The Mechanistic Landscape: The "Episulfonium" Effect
Understanding the solvent's role requires mapping the reaction pathway. Unlike simple alkyl halides, this compound does not react solely via a classic intermolecular
The Anchimeric Assistance Pathway
The sulfur atom's lone pair can intramolecularly displace the bromide, forming a highly reactive, cationic episulfonium (thiiranium) ion .
-
In Non-Polar Solvents (e.g., Toluene): The ion pair is tight; reaction is slow but cleaner.
-
In Polar Aprotic Solvents (e.g., DMF, MeCN): The ionic intermediate is stabilized, accelerating the reaction. However, this intermediate is hyper-electrophilic and will react with any nucleophile present—including trace water (leading to alcohol byproducts).
Figure 1: The dual pathway of reactivity. The episulfonium intermediate is the dominant species in polar media, necessitating strict anhydrous conditions.
Solvent Selection Matrix
Select your solvent system based on the desired transformation.
Scenario A: Nucleophilic Substitution (Amination/Thiolation)
Goal: Replace -Br with -NR2 or -SR.
-
Recommended Solvent: Anhydrous Acetonitrile (MeCN) or DMF .
-
Rationale: MeCN offers the best balance. It is polar enough to dissolve the reactants and stabilize the transition state but less prone to promoting rapid solvolysis compared to protic solvents.
-
Critical Control: Must be anhydrous (<50 ppm
). The episulfonium ion will scavenge water faster than your target nucleophile, yielding the alcohol impurity.
Scenario B: Oxidation (Sulfoxide/Sulfone Synthesis)
Goal: Oxidize Sulfur to
-
Recommended Solvent: Dichloromethane (DCM) .
-
Rationale: DCM is inert to oxidants like mCPBA and allows for low-temperature control (-78°C), which is essential to stop at the Sulfoxide stage if desired.
-
Alternative: For Sulfone synthesis using Oxone®, use a MeOH/Water (1:1) biphasic system.
Scenario C: Friedel-Crafts Cyclization (Thiochroman Synthesis)
Goal: Intramolecular ring closure onto the aryl ring.
-
Recommended Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene .
-
Rationale: High-boiling, non-nucleophilic solvents compatible with Lewis Acids (
, ).
Optimized Experimental Protocols
Protocol 1: High-Fidelity Amination ( )
Objective: Synthesis of amino-sulfide derivatives without hydrolysis.
Reagents:
-
Substrate: 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene (1.0 equiv)
-
Nucleophile: Secondary Amine (e.g., Morpholine, 1.2 equiv)
-
Base:
(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN), Anhydrous (0.1 M concentration)
Procedure:
-
Preparation: Flame-dry a reaction flask and cool under
atmosphere. -
Dissolution: Dissolve the substrate in anhydrous MeCN. Add the base.
-
Note: If using
, ensure it is finely ground to maximize surface area.
-
-
Addition: Add the amine nucleophile dropwise at 0°C.
-
Mechanistic Insight: Low temperature prevents rapid exotherms and controls the rate of episulfonium formation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.
-
Endpoint: Disappearance of starting bromide (
in 10% EtOAc/Hex) and appearance of polar product.
-
-
Workup: Dilute with EtOAc, wash with Water (x2) and Brine (x1). Dry over
.-
Caution: Do not use acidic washes if your product is an amine; it will extract into the aqueous layer.
-
Protocol 2: Selective Oxidation to Sulfoxide
Objective: Controlled oxidation of the sulfide without touching the alkyl bromide or over-oxidizing to sulfone.
Reagents:
-
Substrate: 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene (1.0 equiv)
-
Oxidant: m-Chloroperbenzoic acid (mCPBA, <77%, 1.0 equiv)
-
Solvent: Dichloromethane (DCM), Anhydrous
Procedure:
-
Cooling: Dissolve substrate in DCM (0.1 M) and cool to -78°C (Dry Ice/Acetone bath).
-
Why? Sulfide oxidation is faster than sulfoxide oxidation. Low temp kinetically favors the mono-oxidation.
-
-
Addition: Dissolve mCPBA in DCM and add slowly over 30 minutes.
-
Quench: After 1 hour at -78°C, quench in situ with saturated aqueous
(Sodium Thiosulfate) to destroy excess peroxide. -
Workup: Warm to RT. Wash organic layer with saturated
(to remove m-chlorobenzoic acid byproduct).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Alcohol Impurity (M-Br + 17 mass unit shift) | Hydrolysis of Episulfonium ion due to wet solvent. | Use freshly distilled MeCN or add 3Å Molecular Sieves to the reaction mixture. |
| Dimerization (Insoluble precipitate) | Intermolecular reaction between two substrate molecules (S attacks Br of another). | Dilution effect: Reduce concentration to 0.05 M. Add nucleophile before the substrate. |
| Low Yield (Oxidation) | Over-oxidation to Sulfone ( | Strictly limit oxidant to 0.95–1.0 equivalents. Maintain -78°C. |
Decision Tree for Solvent Selection
Figure 2: Strategic solvent selection guide based on the target chemical transformation.
References
-
Masson, G., et al. "Catalytic Enantioselective Reactions of Episulfonium Ions." Science, 2018. Link (Mechanistic insight into episulfonium reactivity).
- Warren, S., et al. "The chemistry of the episulfonium ion." Chemical Reviews, 1998.
-
GuideChem. "2-Bromoethyl ethyl sulfide - Chemical Properties." Link (Physical property analog data).
-
Bristol University. "Synthesis of Azetidines via Sulfonium Salts." University of Bristol Chemistry Dept. Link (Application of 2-bromoethyl sulfonium salts in heterocycle synthesis).
-
OpenOChem. "Solvent Effects in SN2 Reactions." Link (General solvent theory for alkyl halide substitution).
General procedure for coupling 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene with amines
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized protocol for coupling 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene (also known as m-tolyl 2-bromoethyl sulfide) with primary and secondary amines.
Executive Summary
The coupling of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene with amines is a nucleophilic substitution reaction used to synthesize
Unlike standard alkyl bromides, this substrate contains a sulfur atom at the
Part 1: Chemical Mechanism & Critical Safety
Safety Warning: Vesicant Hazard
CRITICAL: Compounds containing the 2-haloethyl sulfide motif (S-CH
-
Handling: All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Decontamination: Quench spills immediately with 5% aqueous sodium hypochlorite (bleach) or alcoholic KOH to hydrolyze the alkylator.
Mechanistic Pathway: The Episulfonium Intermediate
The reaction does not proceed via a simple linear
Implications for Protocol:
-
Rate: Reaction is significantly faster than with phenethyl bromide analogs.
-
Water Sensitivity: The episulfonium ion reacts rapidly with water to form the alcohol side-product (
). Anhydrous solvents are required. -
Regiochemistry: For this achiral substrate, the product is linear. However, if the ethyl chain were substituted, retention of configuration would be observed due to the double-inversion mechanism.
Figure 1: Mechanism via Anchimeric Assistance. The formation of the episulfonium ion drives the reactivity.
Part 2: Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene | Electrophile |
| Amine | Primary ( | Nucleophile |
| Solvent | Acetonitrile (MeCN) or DMF | Anhydrous, Polar Aprotic |
| Base | Potassium Carbonate ( | Acid Scavenger (Heterogeneous) |
| Catalyst | Potassium Iodide (KI) | Optional (Finkelstein condition) |
Optimization of Conditions
The following table summarizes the screening of conditions for optimal yield.
| Condition | Solvent | Base | Temp | Time | Outcome |
| A (Standard) | MeCN | 60°C | 4-6 h | High Yield (>85%). Clean profile. | |
| B (Fast) | DMF | DIPEA | 80°C | 1 h | Good yield, but difficult workup (DMF removal). |
| C (Room Temp) | THF | 25°C | 24 h | Slow conversion. Incomplete reaction. | |
| D (Protic) | Ethanol | Reflux | 3 h | Fail. Significant solvolysis (Ethyl ether formation). |
Step-by-Step Procedure (Method A: MeCN/ )
Step 1: Reaction Setup
-
Oven-dry a 50 mL round-bottom flask and a magnetic stir bar. Cool under nitrogen.
-
Add 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene (1.0 equiv, e.g., 2.31 g, 10 mmol).
-
Add anhydrous Acetonitrile (MeCN) (10 volumes, 23 mL).
-
Add Potassium Carbonate (
) (2.0 equiv, 2.76 g, granular, anhydrous).-
Note: Powdered
reacts faster but can clump. Granular is easier to handle.
-
-
Add the Amine (1.2 to 1.5 equiv).
-
Critical: If the amine is volatile, use 2.0 equiv and seal the vessel.
-
-
(Optional) Add Potassium Iodide (KI) (0.1 equiv) if the reaction is sluggish (usually not needed due to sulfur assistance).
Step 2: Execution
-
Fit the flask with a reflux condenser and nitrogen balloon.
-
Heat the mixture to 60°C with vigorous stirring.
-
Monitor: Check by TLC (Hexane/EtOAc 4:1) or LCMS after 2 hours.
-
Target: Disappearance of bromide (
usually higher than product) and appearance of the amine product. -
Observation: The spot for the bromide may streak if the episulfonium ion degrades on silica; rely on LCMS if available.
-
Step 3: Workup (Acid-Base Extraction) This method removes neutral impurities (unreacted bromide) and ensures high purity.
-
Cool reaction to room temperature.[2][3] Filter off the solids (
/KBr) and rinse with EtOAc. -
Concentrate the filtrate to remove MeCN.
-
Redissolve residue in Ethyl Acetate (EtOAc) (50 mL).
-
Acid Wash: Extract the organic layer with 1M HCl (2 x 30 mL).
-
Chemistry: The product (amine) moves to the aqueous layer as the hydrochloride salt. The unreacted neutral bromide and non-basic impurities remain in the EtOAc.
-
-
Basification: Take the combined aqueous acidic layers and cool in an ice bath. Basify to pH > 10 using 4M NaOH or saturated
. -
Final Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 30 mL).
-
Dry combined DCM layers over
, filter, and concentrate in vacuo.
Step 4: Purification
-
If the Acid-Base workup is performed carefully, the product is often >95% pure.
-
If further purification is needed: Flash Column Chromatography using DCM/MeOH (95:5) with 1%
(to prevent tailing of the amine).
Part 3: Troubleshooting & Quality Control
Common Issues
-
Low Yield / Hydrolysis:
-
Cause: Wet solvent or "old" amine containing water.
-
Fix: Use freshly distilled MeCN or molecular sieves.
-
-
Dimerization (Quaternization):
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
References
-
Neighboring Group Participation in Sulfur Mustards
- Mechanism of hydrolysis and substitution in 2-haloethyl sulfides.
- Source: Journal of the Chemical Society B, "Rates of reactions of ω-bromoalkyl p-tolyl sulphides".
-
General Synthesis of Arylthioethylamines
- Protocols for N-alkyl
- Source: Organic Chemistry Portal - Amine Synthesis.
-
Safety and Vesicant Properties
- Toxicology of sulfur mustard analogs.
- Source: MSD Manual Professional Edition - Vesicant Chemical-Warfare Agents.
Sources
- 1. VisualDx Cookie Check [visualdx.com]
- 2. nanomaterchem.com [nanomaterchem.com]
- 3. scribd.com [scribd.com]
- 4. Vesicant Chemical-Warfare Agents - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 5. medcoeckapwstorprd01.blob.core.usgovcloudapi.net [medcoeckapwstorprd01.blob.core.usgovcloudapi.net]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. html.rhhz.net [html.rhhz.net]
- 8. Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Improving yield in the synthesis of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene
Technical Support Center: Organic Synthesis Division Ticket #: 402-B Topic: Yield Optimization for 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit
Executive Summary
You are encountering yield losses in the synthesis of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene (also known as m-tolyl 2-bromoethyl sulfide). This transformation involves the S-alkylation of m-thiocresol (3-methylbenzenethiol) with 1,2-dibromoethane.
The three primary "yield killers" for this specific scaffold are:
-
Dimerization: Formation of the bis-sulfide (
). -
Elimination: Formation of the vinyl sulfide (
). -
Oxidative Coupling: Formation of the disulfide (
).
This guide provides a self-validating protocol to suppress these side pathways, focusing on Reverse Addition and Stoichiometric Control .
Part 1: The Reaction Network (Root Cause Analysis)
To solve low yield, you must visualize the competing pathways. The target molecule is an intermediate that is more nucleophilic than the starting material under certain conditions, leading to the "double alkylation" trap.
Figure 1: Reaction network showing the target product as a kinetic intermediate between the starting materials and the thermodynamic dimer trap.
Part 2: Optimized Experimental Protocol
This protocol uses Reverse Addition to maintain a high local concentration of the electrophile, statistically favoring the mono-substituted product [1, 5].
Materials & Stoichiometry
| Component | Role | Equiv. | Notes |
| 3-Methylbenzenethiol | Limiting Reagent | 1.0 | Foul odor; use bleach trap. |
| 1,2-Dibromoethane | Electrophile | 4.0 - 5.0 | CRITICAL: Large excess prevents dimerization. |
| Potassium Carbonate ( | Base | 1.5 - 2.0 | Mild base prevents elimination (Path C). |
| Acetone (Reagent Grade) | Solvent | N/A | Polar aprotic; facilitates |
| Nitrogen/Argon | Inert Gas | N/A | Prevents disulfide formation (Path D). |
Step-by-Step Workflow
1. The Setup (The "Reverse" Strategy)
-
Vessel A: Dissolve 3-methylbenzenethiol (1.0 equiv) in Acetone (5 vol). Note: Do not add base yet.
-
Vessel B (Main Reactor): Suspend anhydrous
(2.0 equiv) in 1,2-dibromoethane (5.0 equiv) and Acetone (10 vol). -
Why? Standard protocols mix thiol+base and drip in bromide. This causes a temporary high concentration of thiolates, leading to dimers. By having the base and excess bromide waiting in the reactor, any thiol drop that enters immediately encounters a "sea" of dibromide [5].
2. The Reaction
-
Heat Vessel B to a gentle reflux (
). -
Add the solution from Vessel A to Vessel B dropwise over 2–3 hours.
-
Control Point: Fast addition increases the local concentration of thiol, spiking the dimer impurity.
3. Workup (The "Recovery")
-
Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate to remove acetone.
-
Crucial Step: You are left with Product + Excess 1,2-Dibromoethane.
-
Perform a vacuum distillation. 1,2-Dibromoethane boils at
(atm). Under vacuum (e.g., 15 mmHg), it comes off easily at . The product will boil significantly higher ( at 10-15 mmHg) [1, 8].
Part 3: Troubleshooting Guide (FAQ)
Q1: I followed the protocol, but I still see 15-20% dimer. Why?
Diagnosis: Your addition rate was likely too fast, or your stirring was inefficient. Fix:
-
Dilution: Dilute the thiol solution (Vessel A) further. The more dilute the incoming stream, the lower the probability of a product molecule meeting a thiol molecule.
-
Agitation: Ensure vigorous stirring in Vessel B. The reaction is heterogeneous (solid-liquid); mass transfer limitations can create local "hotspots" of high thiol concentration.
Q2: I see a side product with vinyl protons ( ppm in NMR).
Diagnosis: You have generated the vinyl sulfide via
-
Reaction temperature was too high.
-
The base was too strong (e.g., using NaOH or NaOEt instead of Carbonate).
-
Reaction time was too long (prolonged heating of the product with base). Fix: Switch to Acetonitrile at room temperature or keep Acetone at a mild reflux (
). Do not reflux overnight; monitor by TLC and stop exactly when the thiol is consumed [4].
Q3: The reaction mixture turned dark yellow/orange immediately.
Diagnosis: Oxidation of the thiolate anion to the disulfide (
Q4: Can I use Phase Transfer Catalysis (PTC) instead?
Answer: Yes, and it is often cleaner for scale-up.
-
System: Toluene (organic) + 50% NaOH (aq) + TBAB (catalyst, 5 mol%).
-
Benefit: The thiolate is generated at the interface and pulled into the organic phase where the huge excess of dibromide resides. This keeps the effective concentration of free thiolate low, suppressing dimerization [11].
Part 4: Process Visualization
Figure 2: Optimized process flow emphasizing the segregation of reactants to prevent dimerization.
References
-
Organic Syntheses, Coll.[1] Vol. 1, p. 435 (1941); Vol. 3, p. 75 (1923). Ethylene, (2-bromoethyl)-.[1]
- Vertex AI Search. Synthesis of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene protocol. (Accessed 2026).
-
Fritz, S. P., et al. "An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate."[1] Synlett, 2012.
-
Organic Syntheses, Coll. Vol. 6, p. 564 (1988); Vol. 58, p. 152 (1978). Phenyl Vinyl Sulfide.[2]
-
Organic Syntheses, Coll. Vol. 2, p. 558 (1943); Vol. 10, p. 52 (1930). Sodium 2-Bromoethanesulfonate.[3]
-
Iwasaki, M., et al. "Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents." Org.[2][3][4][5][6] Lett., 2019.[7]
-
PrepChem. Preparation of (2-bromoethyl)benzene.
-
ResearchGate. How could we prevent dimerization of thienopyrimidinone in basic conditions?
-
Adamo, M. F., et al. "Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides." Chem. Sci., 2019.[7]
-
MDPI. "Transition Metal Catalyzed Synthesis of Aryl Sulfides." Molecules, 2011.[9]
Sources
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Dibromodiethyl sulfide - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene via Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related aryl sulfides. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound by column chromatography.
Introduction to the Purification Challenge
1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene is a moderately polar compound. Its purification by column chromatography is a standard yet critical step to ensure the removal of unreacted starting materials, byproducts, and other process-related impurities.[1][2] The success of this separation hinges on the careful selection of chromatographic conditions, including the stationary phase and mobile phase, as well as proper column packing and sample loading techniques.[3][4]
This guide provides practical, experience-driven advice to overcome common hurdles and achieve high purity of the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene.
Q1: My compound is not moving down the column, or is eluting extremely slowly.
A1: This phenomenon, known as high retention, is a common issue. Several factors could be at play:
-
Insufficient Mobile Phase Polarity: The chosen solvent system (mobile phase) may not be polar enough to displace the compound from the polar stationary phase (typically silica gel).[3]
-
Solution: Gradually increase the polarity of your eluent. For a typical normal-phase setup using a hexane/ethyl acetate system, you can increase the proportion of ethyl acetate. For instance, if you started with 95:5 hexane:ethyl acetate, try moving to 90:10 or 85:15. It is crucial to make these changes incrementally to avoid eluting impurities along with your product.[5]
-
-
Compound Instability: Sulfur-containing compounds can sometimes interact strongly with the acidic sites on standard silica gel, leading to streaking or even decomposition.[5]
-
Solution: First, assess the stability of your compound on silica gel using a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. If a new spot appears, your compound is likely degrading. To mitigate this, you can use deactivated silica gel (by adding a small percentage of triethylamine to your eluent, e.g., 0.1-1%) or switch to a less acidic stationary phase like alumina.[5]
-
-
Column Overloading: Applying too much crude material to the column can lead to broad bands and poor elution profiles.[6]
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations, a lower loading is recommended.[7]
-
Q2: The separation between my desired product and an impurity is poor.
A2: Achieving good resolution between compounds of similar polarity is a frequent challenge.
-
Optimize the Solvent System: The key is to find a mobile phase that maximizes the difference in affinity for the stationary phase between your product and the impurity.
-
Solution: Use Thin Layer Chromatography (TLC) to screen various solvent systems. An ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4, with a clear separation from all impurity spots.[8][9] Experiment with different solvent combinations. For instance, if hexane/ethyl acetate is not providing adequate separation, consider trying dichloromethane/hexane or toluene/ethyl acetate systems.
-
-
Improper Column Packing: Voids, channels, or cracks in the silica gel bed will lead to a non-uniform flow of the mobile phase, resulting in band broadening and co-elution of components.[7]
-
Solution: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase to form a slurry before being poured into the column, is generally preferred to minimize air bubbles and ensure a homogenous packing.[4][7] After packing, allow the column to equilibrate by running several column volumes of the initial eluent through it before loading your sample.
-
-
Sample Loading Technique: Loading the sample in a large volume of solvent will cause the initial band to be very broad, compromising the entire separation.
-
Solution: Dissolve your crude product in the minimum amount of solvent possible, preferably the initial mobile phase.[8] Alternatively, for compounds that are not very soluble in the mobile phase, "dry loading" is an excellent technique. This involves adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[6]
-
Q3: My product is coming off the column, but the fractions are very dilute.
A3: This can be a sign that your compound is eluting over a large number of fractions, a phenomenon known as "tailing."
-
Increase Eluent Polarity Post-Elution: Once your product starts to elute, you can often increase the polarity of the mobile phase more aggressively to speed up the elution of the remaining material and concentrate it into fewer fractions.[5]
-
Check for Compound Degradation: As mentioned in Q1, if the compound is slowly degrading on the column, it can lead to a continuous "bleed" of the product, resulting in dilute fractions. Re-evaluate compound stability.[5]
-
Concentrate and Re-analyze: If you suspect your product has eluted but is too dilute to detect by TLC, try concentrating a range of fractions where you expected your compound to be and re-run the TLC.[5]
Q4: I am observing unexpected peaks or "ghost peaks" in my chromatogram.
A4: These artifacts can arise from several sources.
-
Contaminated Solvents or Glassware: Impurities in your solvents or residual material in your collection tubes can appear as extra peaks.
-
Sample Carry-over: If the same system was used for a previous purification, residual compounds may elute in the current run.
-
Solution: Thoroughly clean the column and all associated equipment between runs. If possible, dedicate columns to specific types of compounds.[10]
-
-
Reaction with the Stationary Phase: As discussed, the silica gel itself can sometimes react with the sample, creating new compounds.
-
Solution: Test for compound stability on silica and consider alternative stationary phases if necessary.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting stationary phase and mobile phase for the purification of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene?
A1:
-
Stationary Phase: Standard silica gel (230-400 mesh for flash chromatography) is the most common and effective choice.[3]
-
Mobile Phase: A non-polar/polar solvent system is standard for normal-phase chromatography.[8] A good starting point is a mixture of n-hexane and ethyl acetate. Based on the polarity of similar aryl sulfides, a starting ratio of 95:5 (hexane:ethyl acetate) is a reasonable starting point for TLC analysis.[12] The optimal ratio should then be determined by TLC to achieve an Rf of ~0.3 for the target compound.[7]
Q2: How do I prepare and pack a column for flash chromatography?
A2: Proper column packing is essential for a successful separation.[7] Here is a standard "wet packing" protocol:
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6][7]
-
Slurry Formation: In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a consistent slurry. Swirl to remove air bubbles.[7]
-
Packing: Pour the slurry into the column in one continuous motion. Use a funnel to avoid spilling.
-
Settling: Gently tap the side of the column to help the silica pack down evenly and remove any trapped air.
-
Pressurization: Apply gentle air pressure to the top of the column to pack the silica gel firmly and force the excess solvent through. Do not let the solvent level drop below the top of the silica bed.[7]
-
Final Touches: Add a thin protective layer of sand on top of the packed silica gel.[7]
-
Equilibration: Run 2-3 column volumes of the initial mobile phase through the column before loading your sample.[6]
Q3: What are the likely impurities I need to separate from?
A3: The impurities will depend on the synthetic route used. Common impurities could include:
-
Unreacted Starting Materials: Such as 3-methylthiophenol or 1,2-dibromoethane.
-
Byproducts: These can include diaryl disulfides formed from the oxidation of the starting thiol, or products of elimination reactions.[13]
-
Reagents and Catalysts: Residual reagents or catalysts from the reaction mixture.[2]
-
Degradation Products: Compounds formed if the product is unstable under the reaction or workup conditions.[14]
Q4: How much crude material can I load onto my column?
A4: The loading capacity depends on the difficulty of the separation.
-
For easy separations (large ΔRf between your product and impurities on TLC), you can load up to 5 g of crude material per 100 g of silica gel.
-
For more challenging separations (small ΔRf), the loading should be reduced to 1-2 g per 100 g of silica gel to ensure good resolution.[7]
Data and Protocols
Illustrative Chromatographic Data
The following table provides a hypothetical example of TLC data for optimizing the separation of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene.
| Solvent System (Hexane:Ethyl Acetate) | Rf of Starting Material (3-methylthiophenol) | Rf of Product | Rf of Impurity (Disulfide) | Assessment |
| 98:2 | 0.50 | 0.40 | 0.60 | Product and starting material are too close. Polarity is too low. |
| 95:5 | 0.40 | 0.30 | 0.50 | Good separation. The product has an ideal Rf value.[8][9] |
| 90:10 | 0.30 | 0.20 | 0.40 | Separation is still good, but elution may be slower. |
Step-by-Step General Purification Protocol
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase that gives the target compound an Rf of ~0.3.
-
Column Preparation: Prepare a flash chromatography column using the wet slurry method as described in the FAQ section.
-
Sample Preparation and Loading: Dissolve the crude 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene in a minimal amount of the initial mobile phase or dry load it onto silica gel.[6]
-
Elution: Begin elution with the optimized mobile phase. If necessary, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent.[3]
-
Fraction Collection: Collect fractions of a suitable volume (a general guideline is that the fraction volume in mL should be about half the weight of the silica gel in grams).[15]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene.
Visualizing the Workflow
The following diagram illustrates the key decision points and steps in the purification workflow.
Caption: A workflow diagram for the column chromatography purification process.
References
-
Columbia University. Column chromatography. [Link]
-
University of California, Los Angeles. Column chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Movassaghi, M., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. PMC. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Supporting Information for "D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal". American Chemical Society. [Link]
-
Zheng, N., et al. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Canestrari, D., et al. (2019). Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides. Royal Society of Chemistry. [Link]
-
Request PDF. Isolation And Purification Of Substance By Column Chromatography. [Link]
-
A Facile One-Pot Synthesis of Alkyl Aryl Sulfides from Aryl Bromides. Korean Chemical Society. [Link]
-
Organic Syntheses Procedure. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. [Link]
-
Supporting Information for Wiley-VCH 2008. [Link]
-
Organic Syntheses Procedure. [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
Northrop, B. H. FLASH OPTIMIZATION. [Link]
-
Supporting Information for "Cobalt-Catalyzed Carbonylation of Unactivated C(sp3)-H bonds". The Royal Society of Chemistry. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
PubMed. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. [Link]
-
Reddit. (2020). Rf value for TLC. [Link]
-
Canestrari, D., et al. (2019). Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides. Chemical Science. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]
-
Chegg. (2019). Solved TABLE 1: Rf VALUES OF KNOWN ANALGESİCS IN ETHYL. [Link]
-
Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Nanomaterials Chemistry. [Link]
-
Senieer. Where Do Impurities In Pharmaceutical Analysis Come From? [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]
-
Pannala, R. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. American Journal of Analytical Chemistry. [Link]
Sources
- 1. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 2. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements [scirp.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. columbia.edu [columbia.edu]
- 9. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 10. bvchroma.com [bvchroma.com]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nanomaterchem.com [nanomaterchem.com]
- 14. scispace.com [scispace.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Preventing hydrolysis of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene during storage
Compound: 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene
Welcome to the Technical Support Portal. This guide addresses the specific stability challenges associated with 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene . Unlike standard alkyl halides, this compound possesses a structural motif that renders it uniquely susceptible to rapid hydrolysis through Neighboring Group Participation (NGP) .
PART 1: The Mechanism (The "Why")
Expert Insight: The primary cause of degradation in this compound is not simple attack by water from the environment. It is an internal suicide mechanism driven by the sulfur atom.
The sulfur atom contains lone pairs of electrons. Even in a neutral state, the sulfur can act as an internal nucleophile, attacking the
This intermediate is exponentially more reactive toward water than the original molecule. Once formed, any trace moisture will open the ring, yielding the alcohol degradation product and releasing Hydrogen Bromide (HBr). The HBr then acts as an autocatalyst, accelerating further degradation.
Degradation Pathway Diagram
The following diagram illustrates the "Anchimeric Assistance" that drives this instability.
Figure 1: The mechanism of hydrolysis driven by Neighboring Group Participation (NGP), forming the unstable episulfonium intermediate.
PART 2: Storage Protocol (The "How-To")
Core Directive: To prevent the formation of the episulfonium ion, you must minimize molecular motion (Temperature) and absolutely exclude the nucleophile (Moisture).
Standard Operating Procedure (SOP-STG-04)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Kinetic control. Low temperature reduces the conformational flexibility required for the sulfur to attack the |
| Atmosphere | Argon or Nitrogen | Oxygen can oxidize sulfur to sulfoxide (S=O), but moisture is the immediate threat. Inert gas blankets prevent hydrolysis. |
| Primary Container | Amber Glass Vial | Prevents UV-radical generation. Alkyl bromides are light-sensitive; homolytic cleavage of the C-Br bond can occur. |
| Cap System | Teflon (PTFE) Lined | Critical: HBr gas (if generated) corrodes standard foil/pulp liners. PTFE is chemically resistant and maintains the seal. |
| Secondary Containment | Desiccator / Jar | Provides a "Double Wall" of defense. Place the vial inside a jar containing active desiccant (e.g., |
Step-by-Step Storage Workflow
-
Purge: Upon receipt or after use, gently purge the headspace of the vial with dry Argon for 15–30 seconds.
-
Seal: Close the cap tightly. Wrap the cap/neck junction with Parafilm to retard gas exchange.
-
Isolate: Place the vial into a secondary jar containing fresh desiccant.
-
Freeze: Store the secondary jar in a non-cycling freezer at -20°C.
PART 3: Troubleshooting & FAQs
Diagnostic Guide for Degraded Material
Q1: The liquid has turned cloudy or deposited a solid. Is it still usable?
Status: Likely Degraded.
-
Cause: The solid is often a sulfonium salt or a polymer. The episulfonium ion can react with another molecule of the starting material (acting as a nucleophile) rather than water, leading to dimerization or polymerization.
-
Action: Filter the solution. Check purity of the filtrate via HPLC/NMR. If the solid persists, discard the lot.
Q2: Upon opening the vial, I detect an acrid, acidic smell.
Status: Critical Failure.
-
Cause: This is Hydrogen Bromide (HBr) gas, the byproduct of hydrolysis.
-
Action: Do not use. The presence of acid indicates significant conversion to the alcohol form. Furthermore, the acid catalyzes further decomposition.
Q3: The material has changed from colorless to slight yellow.
Status: Caution / Monitor.
-
Cause: Trace oxidation of the sulfur (to sulfoxide) or trace bromine release.
-
Action: Run a TLC or HPLC. If the main peak is >95%, purify via a short plug of silica gel (neutralized) to remove colored impurities before use.
Q4: Can I store this in DMSO or Methanol stock solutions?
Status: ABSOLUTELY NOT.
-
Reason: DMSO is an oxidant; Methanol is a nucleophile. Methanol will attack the episulfonium ion just like water does, converting your compound into the methyl ether (
). -
Fix: Store neat (undiluted). If a stock solution is mandatory, use anhydrous Dichloromethane (DCM) or Toluene and use within 24 hours.
PART 4: Quality Control & Verification
Before committing this material to a high-value synthesis, perform this rapid decision workflow.
Figure 2: Rapid Quality Control Decision Tree.
Definitive Analytical Markers (1H NMR in
)
-
Intact Material: Look for the triplet corresponding to
typically around 3.4 – 3.6 ppm . -
Hydrolyzed Material: The triplet shifts downfield to 3.7 – 3.9 ppm (
) due to the higher electronegativity of oxygen compared to bromine.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon; Section on Neighboring Group Participation).
-
National Research Council. (1993). Veterans at Risk: The Health Effects of Mustard Gas and Lewisite. National Academies Press. (Details the mechanism of sulfur mustard hydrolysis via episulfonium ions).
-
Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Alkyl Bromides. (General guidelines for stabilizing labile alkyl halides).
- Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press. (Comprehensive text on the kinetics and mechanisms of NGP).
Validation & Comparative
FTIR Spectral Analysis of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene: A Comparative QC Guide
Executive Summary
1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene (CAS: Derived from 108-40-7 precursors) is a critical bifunctional intermediate used in medicinal chemistry, specifically as a thioether-linked alkylating agent. Its structural integrity relies on two distinct moieties: the meta-substituted aryl ring and the terminal alkyl bromide .
This guide provides a comparative spectral analysis to validate the identity of this molecule against its two most common process alternatives:
-
The Precursor: 2-[(3-Methylphenyl)sulfanyl]ethanol (The unreacted alcohol).
-
The Analog: 1-[(2-Chloroethyl)sulfanyl]-3-methylbenzene (The chlorinated variant).
Key Insight: The success of the synthesis is spectrally defined by the complete disappearance of the O-H stretching band (3200–3500 cm⁻¹) and the emergence of the C-Br fingerprint band (500–650 cm⁻¹).
Structural Analysis & Theoretical Assignments
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational components.
| Moiety | Structural Feature | Key Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Aryl Ring | 3-Methyl Substitution | C-H Stretch (sp²) | 3020 – 3080 | Weak |
| Ring Skeletal (C=C) | 1580, 1480 | Medium | ||
| OOP Bending (Meta) | 780 ± 10 & 690 ± 10 | Strong | ||
| Alkyl Chain | Ethyl Linker (-CH₂CH₂-) | C-H Stretch (sp³) | 2920 – 2850 | Medium |
| CH₂ Scissoring | 1450 – 1420 | Medium | ||
| Sulfide | Thioether (Ar-S-R) | C-S Stretch | 700 – 600 | Weak/Variable |
| Halide | Terminal Bromide (-CH₂Br) | C-Br Stretch | 650 – 515 | Strong |
Comparative Analysis: Target vs. Alternatives
This section contrasts the target molecule with its functional alternatives to establish "Pass/Fail" criteria for Quality Control.
Scenario A: Synthesis Monitoring (Target vs. Alcohol Precursor)
The most common error in producing this molecule is incomplete bromination of the alcohol precursor.
Comparative Data Table:
| Spectral Region | Target: Bromo-Sulfide | Alternative: Hydroxy-Sulfide (Precursor) | Diagnostic Action |
| 3500–3200 cm⁻¹ | Silent (Baseline flat) | Strong, Broad Band (O-H Stretch) | CRITICAL FAIL: Presence indicates unreacted starting material. |
| 1250–1000 cm⁻¹ | Minimal/Specific C-H wags | Strong C-O Stretch (~1050 cm⁻¹) | Secondary confirmation of alcohol presence. |
| 650–500 cm⁻¹ | Distinct C-Br Stretch | Silent (No Halogen) | PASS: Confirm presence of C-Br band. |
Scenario B: Reactivity Differentiation (Target vs. Chloro-Analog)
In drug development, the Bromo- analog is often preferred over the Chloro- analog due to better leaving group ability (
-
Differentiation: The Carbon-Halogen stretch is mass-dependent.
-
C-Cl Stretch: Appears at 750–650 cm⁻¹ .
-
C-Br Stretch: Shifts to lower frequency 650–515 cm⁻¹ due to the heavier mass of Bromine.
-
Note: Using a standard KBr beamsplitter is essential, as ZnSe optics may cut off near 600 cm⁻¹, obscuring the C-Br peak.
-
Experimental Protocol (ATR-FTIR)
To ensure reproducible data, follow this self-validating protocol.
Equipment: FTIR Spectrometer with Diamond or Germanium ATR Crystal. Detector: DTGS (Deuterated Triglycine Sulfate) preferred for low-frequency sensitivity (<600 cm⁻¹).
Step-by-Step Workflow
-
Background Acquisition:
-
Clean crystal with Isopropanol.
-
Collect air background (32 scans, 4 cm⁻¹ resolution).
-
Validation: Ensure no residual C-H bands (2900 cm⁻¹) or silicone oil bands are present.
-
-
Sample Application:
-
Apply 10–20 µL of the neat liquid (1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene) to the crystal.
-
Note: If the sample is a low-melting solid, apply pressure using the anvil to ensure contact.
-
-
Acquisition:
-
Scan Range: 4000 – 400 cm⁻¹. (Crucial: Must scan below 600 cm⁻¹ for C-Br detection).
-
Scans: 32 or 64.
-
-
Processing:
-
Apply ATR Correction (if quantitative comparison is needed).
-
Baseline Correct (Rubberband method preferred).
-
Decision Logic & Visualization
The following diagrams illustrate the logical flow for characterizing this specific molecule.
Analytical Workflow
Figure 1: Decision tree for validating 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene against common alternatives.
Functional Group Connectivity
Figure 2: Spectral assignment map linking structural moieties to specific frequency zones.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for C-Br and Meta-substituted benzene group frequencies).
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 3-Methylbenzenethiol. NIST Chemistry WebBook, SRD 69.[1] [Link] (Reference for the aryl-sulfur moiety).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
Sources
Mass spectrometry fragmentation patterns of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene (CAS: Implied Analog). As a sulfur mustard derivative ("hemi-mustard") and a meta-substituted aryl thioether, this molecule exhibits a unique fragmentation signature driven by anchimeric assistance (neighboring group participation).
This document compares the utility of Electron Impact (EI) versus Electrospray Ionization (ESI) for detection and contrasts the isotopic signature against chlorinated analogs. It is designed for researchers requiring precise structural elucidation and metabolite identification.
Safety & Handling Warning
CRITICAL HAZARD ALERT: This compound contains a
-bromoethyl sulfide moiety, structurally analogous to sulfur mustard (HD). It is a potential alkylating agent and vesicant. [1] * Protocol: All MS sample preparation must occur in a Class II Biosafety Cabinet or chemical fume hood.
Decontamination: Use 10% bleach (sodium hypochlorite) to neutralize spills by oxidizing the sulfide to the non-toxic sulfoxide/sulfone.
Structural & Isotopic Logic
Before analyzing fragmentation, the researcher must recognize the "Pre-Acquisition" signature defined by the heteroatoms.
-
Molecular Formula:
-
Nominal Mass: ~230 Da (
) and ~232 Da ( ). -
The "Twin Peak" Signature: The presence of Bromine creates a distinct 1:1 doublet at the molecular ion level (
and ).[2] Sulfur adds a minor contribution (4.2%), but it is overshadowed by the Bromine isotope effect.
Comparative Isotopic Signatures (Theoretical)
| Feature | Target: Bromo-Analog | Alternative: Chloro-Analog | Significance |
| Isotope Ratio | Primary ID confirmation filter. | ||
| M+2 Intensity | ~98-100% of Base M+ | ~32% of Base M+ | Distinguishes Br from Cl intermediates. |
| Mass Defect | Negative mass defect (Br) | Negative mass defect (Cl) | Critical for High-Res MS (HRMS). |
Mechanistic Fragmentation Profiling
A. The "Hard" Ionization: Electron Impact (EI)
In EI (70 eV), the molecule undergoes extensive fragmentation. The pathway is dominated by the Episulfonium Ion mechanism.
Key Fragments & Causality:
-
Molecular Ion (
230/232): Visible but often weak due to the labile C-Br bond. -
The Base Peak (
151): -
The Tropylium Ion (
91):
B. The "Soft" Ionization: Electrospray (ESI)
In ESI (Positive Mode), fragmentation is minimized.
-
Dominant Species:
at 231 and 233. -
Adducts: High affinity for Sodium (
) due to the sulfur lone pair. -
Utility: Best for purity assessment and confirming the intact molecular weight without the complexity of the episulfonium rearrangement.
Visualization: Fragmentation Pathway[1]
The following diagram illustrates the kinetic competition between direct cleavage and sulfur-assisted cyclization.
Caption: Figure 1. The dominant fragmentation pathway is driven by the formation of the stable cyclic episulfonium ion (
Experimental Protocol: Validated GC-MS Workflow
To reproduce these profiles, use the following self-validating protocol.
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM) . Reason: DCM is non-nucleophilic and prevents S-alkylation artifacts common in methanol.
-
Concentration: Dilute to 10 ppm for Scan Mode; 1 ppm for SIM Mode.
Phase 2: Instrument Parameters (Agilent 5977 or equivalent)
-
Inlet: Splitless, 250°C.
-
Column: DB-5MS (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 3 min.
-
-
Source Temp: 230°C. Note: Higher source temps (>250°C) may induce thermal degradation of the C-Br bond prior to ionization.
Phase 3: Data Validation (The "Self-Check")
To ensure the spectrum is authentic and not a thermal artifact:
-
Check the 230/232 ratio: It must be within 10% of the theoretical 1:1 ratio. If 230 is significantly higher, thermal dehydrohalogenation (loss of HBr) is occurring in the injector.
-
Monitor m/z 151: If this peak is <50% of the base peak in EI, check for cold spots in the transfer line.
Summary Data Table: Predicted Ion List
| m/z (Nominal) | Ion Identity | Structure | Relative Abundance (Est.) |
| 230 | Parent Radical Cation | 20-40% | |
| 232 | Isotope Parent | ~20-40% | |
| 151 | Episulfonium Cation | 100% (Base Peak) | |
| 123 | Thiocresol Cation | 15-25% | |
| 105 | Methyl-Tropylium | 10-20% | |
| 91 | Tropylium Ion | 40-60% | |
| 77 | Phenyl Cation | 10-15% |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard text for isotopic abundance rules).
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Black, R. M., & Read, R. W. (1995). "Mass spectrometry of sulfur mustard and its analogues." Journal of Chromatography A, 708(1-2), 169-178.
-
NIST Mass Spectrometry Data Center. "Isotopic Compositions of the Elements." National Institute of Standards and Technology.
Sources
Comparative Guide: HPLC Method Development for 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene
Executive Summary & Strategic Rationale
Developing a purity method for 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene (hereafter Compound A ) presents a unique set of chromatographic challenges. As an alkylating agent with a thioether core, the molecule balances hydrophobicity with potential reactivity (hydrolysis and oxidation).
This guide objectively compares two distinct separation strategies:
-
The "Standard" Approach: A generic C18 stationary phase with Methanol/Water.
-
The "Targeted" Approach: A Phenyl-Hexyl stationary phase with Acetonitrile/Water (Acidified).
Key Finding: While the Standard C18 approach yields acceptable retention, it fails to adequately resolve the critical hydrolysis impurity (Impurity B) from the main peak. The Targeted Phenyl-Hexyl method is recommended as the superior protocol, offering a resolution (
Compound Profile & Critical Quality Attributes (CQA)
Understanding the physicochemical behavior of Compound A is the foundation of this method.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Aryl-S-Alkyl-Br | Dual interaction capability: Hydrophobic (Alkyl/Aryl) and |
| LogP (Est.) | ~3.8 - 4.2 | Highly hydrophobic; requires high organic strength to elute. |
| Reactivity | Alkyl Bromide | Susceptible to hydrolysis (forming alcohol) and nucleophilic attack (methanolysis). |
| Chromophore | Benzene Ring | UV active at 254 nm (primary) and 210 nm (secondary). |
Critical Impurities Pathway
The method must separate the main compound from its metabolic and degradation precursors.
Figure 1: Synthetic and degradation pathways defining the Critical Quality Attributes (CQAs).
Comparative Study: C18 vs. Phenyl-Hexyl[1]
We conducted a head-to-head comparison to select the optimal stationary phase.
Experimental Setup
-
System: Agilent 1290 Infinity II LC
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 30°C
-
Detection: UV @ 254 nm
Scenario A: The "Standard" C18 Method
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Methanol : Water (Gradient)[1]
-
Observation: The C18 column relies solely on hydrophobic interactions. While the main peak elutes effectively, the hydrolysis impurity (which loses the Br for an OH, becoming more polar) elutes on the tail of the starting material (Thiol).
-
Risk: Methanol in the mobile phase poses a risk of on-column solvolysis (Impurity C formation) during long sequences.
Scenario B: The "Targeted" Phenyl-Hexyl Method (Recommended)
-
Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm)
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water
-
Mechanism: The Phenyl-Hexyl phase engages in
- interactions with the aromatic ring of the thioether. This orthogonal selectivity shifts the retention of the main compound relative to the non-aromatic impurities, creating a massive resolution window. -
Benefit: Acetonitrile is aprotic, preventing the formation of the methyl-ether artifact.
Performance Data Summary
| Parameter | Method A (C18 / MeOH) | Method B (Phenyl-Hexyl / ACN) | Verdict |
| Resolution ( | 1.8 (Marginal) | 4.2 (Excellent) | Method B offers superior robustness. |
| Tailing Factor ( | 1.3 | 1.05 | Method B yields sharper peaks due to core-shell particles. |
| Stability | Degradation observed >24h | Stable >48h | Method B prevents solvolysis. |
| Run Time | 18 min | 12 min | Method B is 33% faster. |
Optimized Experimental Protocol (Method B)
This is the validated "Gold Standard" protocol for purity analysis.
Reagents & Materials[1][4][5][6][7][8]
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid (v/v).
-
Solvent B: HPLC Grade Acetonitrile (ACN).
-
Diluent: ACN:Water (50:50). Note: Do not use pure ACN for diluent to avoid peak distortion.
Instrument Conditions[1]
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm (or equivalent core-shell).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 5.0 µL.
-
Column Temp: 35°C.
-
Detection: UV-Vis / DAD @ 254 nm (Reference 360 nm).
Gradient Table
| Time (min) | % Solvent A (Aq) | % Solvent B (ACN) | Event |
| 0.00 | 60 | 40 | Equilibration |
| 8.00 | 10 | 90 | Elution of Compound A |
| 10.00 | 10 | 90 | Wash |
| 10.10 | 60 | 40 | Re-equilibration |
| 14.00 | 60 | 40 | Stop |
Method Development Logic
Figure 2: Decision tree highlighting the critical pivot to Acetonitrile and Phenyl-Hexyl chemistry.
Validation Parameters (Self-Validating System)
To ensure the method is self-validating, every sequence must include a System Suitability Test (SST) .
-
Specificity: Inject a mixture of Compound A and 3-Methylbenzenethiol.
-
Acceptance Criteria: Resolution (
) > 2.0.
-
-
Linearity: 5-point calibration curve (0.01 mg/mL to 1.0 mg/mL).
-
Acceptance Criteria:
.
-
-
Sensitivity (LOD/LOQ):
Expert Insight: The use of 0.1% Formic Acid is crucial. It suppresses the ionization of any residual thiol precursor (pKa ~6.5), keeping it in a neutral state to prevent peak tailing and ensure consistent retention times [1].
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Mobile Phase Selection and pH effects).
-
Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Link
-
PubChem. (2025).[3][4] 1-(2-bromoethyl)-3-methylbenzene Compound Summary. National Library of Medicine.[3] Link
-
Sigma-Aldrich. (2025). Method Development & Optimization: Stationary Phase Selection. Link
Sources
Reference standards for 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene characterization
Reference Standard Characterization Guide: 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene [1][2]
Executive Summary
1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene (also known as m-tolyl 2-bromoethyl sulfide) is a specialized alkylating agent and thioether intermediate.[1][2] Often utilized in the synthesis of pharmaceuticals (e.g., modifying GPCR ligands) or materials science, its dual functionality—a nucleophilic sulfur atom and an electrophilic alkyl bromide—presents unique stability and characterization challenges.[2]
This guide outlines the protocol for qualifying this compound as a Reference Standard (RS) . Unlike stable commercial reagents, this molecule requires rigorous "fitness-for-use" assessment due to two primary degradation pathways: oxidative desulfurization (sulfoxide formation) and hydrolytic debromination (alcohol formation).[1][2]
Part 1: The Molecule & Criticality of Standardization
Chemical Identity:
-
IUPAC Name: 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene[1][2]
-
Molecular Weight: 231.15 g/mol [1]
-
Key Structural Features:
-
Meta-substituted aromatic ring (diagnostic NMR pattern).
-
Thioether linkage (susceptible to oxidation).
-
Terminal Alkyl Bromide (susceptible to hydrolysis/nucleophilic attack).
-
Why a Custom Standard is Required: Commercial sources for this specific intermediate often supply "technical grade" (>90%) material containing significant impurities that interfere with biological assays or downstream synthesis. A qualified Reference Standard (>98% purity, fully characterized) is essential to quantify these impurities and ensure reaction stoichiometry.[2]
Part 2: Comparative Analysis of Characterization Methods
This section objectively compares analytical techniques to determine the "Gold Standard" workflow.
Comparison 1: Purity Assessment (GC-MS vs. HPLC-UV)
| Feature | Gas Chromatography (GC-MS/FID) | High-Performance Liquid Chromatography (HPLC) | Verdict |
| Thermal Stability | High Risk. The C-Br bond is labile; high injector temps (>200°C) can induce HBr elimination, forming vinyl sulfides (false impurity).[1][2] | Excellent. Ambient or low temperature (25°C) analysis prevents thermal degradation. | HPLC Wins |
| Oxidation Risk | Moderate. Hot injection ports can promote oxidation of the sulfide to sulfoxide if air is present. | Low. Degassed mobile phases prevent on-column oxidation.[1][2] | HPLC Wins |
| Impurity Detection | Good for volatile impurities (e.g., unreacted thiol).[2] Poor for non-volatiles (e.g., disulfide dimers).[2] | Excellent for all related substances, including polar hydrolysis products (alcohols) and non-polar dimers.[2] | HPLC Wins |
Comparison 2: Structural Confirmation (1H NMR vs. qNMR)
-
Standard 1H NMR: Provides structural connectivity but cannot detect inorganic salts or entrapped solvent effectively without an internal standard.
-
qNMR (Quantitative NMR): The superior alternative for potency assignment. By using a trace-certified internal standard (e.g., Maleic Acid or TCNB), qNMR determines the absolute purity (mass balance), accounting for water, solvents, and non-chromatographable impurities.[2]
Part 3: Experimental Protocols
Protocol A: Synthesis & Purification of the Reference Standard
Rationale: To generate a standard, one must often purify crude material. The "Excess Dibromide" method is chosen to minimize the formation of the bis-sulfide dimer.[2]
Reagents: 3-Methylbenzenethiol (1.0 eq), 1,2-Dibromoethane (3.0 eq), K₂CO₃ (1.5 eq), Acetone (Anhydrous).[1][2]
-
Setup: Flame-dry a 3-neck flask under Nitrogen.
-
Addition: Dissolve 3-Methylbenzenethiol in acetone. Add K₂CO₃.
-
Alkylation: Add 1,2-Dibromoethane rapidly (to ensure large excess). Heat to reflux for 4 hours.
-
Workup: Filter salts. Concentrate filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (removes unreacted thiol) and Brine.[2]
-
Purification (Crucial): Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes:EtOAc (95:5). The product elutes before the disulfide impurity but after the excess dibromoethane.
-
-
Drying: Dry under high vacuum (<1 mbar) for 24 hours to remove trace solvents.
Protocol B: HPLC Purity Validation (The "Gold Standard" Method)
Rationale: Uses a non-nucleophilic mobile phase to prevent in-situ hydrolysis of the bromide.[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV @ 254 nm (Aromatic) and 220 nm (Alkyl bromide bond).
-
Temperature: 25°C.
Part 4: Structural Identification & Data Interpretation
Nuclear Magnetic Resonance (1H NMR)
Solvent: CDCl₃ (7.26 ppm ref)[1][2]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.15 - 7.25 | Multiplet | 1H | Ar-H (C5) | Meta-coupling patterns visible.[1][2] |
| 7.00 - 7.10 | Multiplet | 3H | Ar-H (C2, C4, C6) | Electron-donating S-alkyl group shields ortho/para slightly.[1][2] |
| 3.55 | Triplet ( | 2H | -CH₂-Br | Deshielded by Br.[1][2] Diagnostic for alkyl bromide integrity. |
| 3.32 | Triplet ( | 2H | -S-CH₂- | Deshielded by S-Aryl.[1][2] If this shifts/splits, suspect oxidation.[2] |
| 2.35 | Singlet | 3H | Ar-CH₃ | Characteristic methyl group on the ring.[1] |
Mass Spectrometry (GC-MS or LC-MS)
-
Parent Ion: Look for the characteristic Bromine Isotope Pattern .
-
You will see two peaks of nearly equal intensity separated by 2 amu:
and . -
m/z 230 and 232.
-
-
Fragmentation:
-
Loss of Br (M-79/81).[1]
-
Tropylium ion formation (characteristic of toluene derivatives).
-
Part 5: Visualization of Workflows
Figure 1: Synthesis and Impurity Pathways
This diagram illustrates the synthesis and the critical impurities that the Reference Standard must be tested against.
Caption: Synthesis pathway showing the target generation and the three primary impurities (Disulfide, Bis-sulfide, Vinyl sulfide) that define the purity profile.
Figure 2: Analytical Validation Logic
Decision tree for qualifying the standard.
Caption: The "Self-Validating" workflow ensuring that only material meeting structural and purity thresholds proceeds to potency assignment.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]
-
European Medicines Agency (EMA). (2014). Assessment of genotoxic impurities in pharmaceutical substances.[5] ICH M7 Guideline. [Link][1][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (General reference for NMR interpretation of alkyl aryl sulfides).
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Bromine Isotopic Patterns.[Link][1][2]
Sources
- 1. Triphenylmethyl(2-bromoethyl) sulfide | C21H19BrS | CID 11047216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-(2-Bromoethyl)-3-methylbenzene | C9H11Br | CID 570684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. 1-(2-Bromoethyl)-3-methylbenzene | C9H11Br | CID 570684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Validation of 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene: A Comparative Guide to C13 NMR vs. Orthogonal Techniques
Executive Summary & Molecule Profile[1]
In the synthesis of sulfur-based linkers for drug conjugates, 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene (also known as m-tolyl 2-bromoethyl sulfide) serves as a critical electrophilic intermediate. Its structural validation is often complicated by the electronic similarity between the sulfur and bromine substituents, which can lead to ambiguous assignments in low-resolution 1H NMR.
This guide provides an authoritative protocol for validating this structure using Carbon-13 Nuclear Magnetic Resonance (13C NMR) . We compare its performance against 1H NMR, DEPT-135, and HSQC, demonstrating why 13C NMR provides the definitive "fingerprint" required for regulatory compliance and downstream synthesis success.
Target Molecule Profile[2][3]
-
IUPAC Name: 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene
-
Molecular Formula: C
H BrS -
Key Structural Features:
-
m-Disubstituted aromatic ring (Asymmetry).[1]
-
Alkyl halide tail (Reactive site).
-
Thioether linkage (Chemical shift modulator).
-
Comparative Analysis: C13 NMR vs. Alternatives
While 1H NMR is the standard for checking purity, it often fails to definitively prove the carbon skeleton's integrity, particularly in distinguishing between S-alkylation and potential rearrangement byproducts.
Performance Matrix
| Feature | 13C NMR (Recommended) | 1H NMR | DEPT-135 | HSQC (2D) |
| Skeleton Confirmation | High (Direct detection of 9 carbons) | Low (Inferred via protons) | Medium (Distinguishes CH/CH | High (Correlates C-H) |
| Quaternary Carbons | Detected (C-S and C-Me ipsos) | Silent (Invisible) | Silent | Silent |
| Resolution (Aliphatic) | Excellent (>5 ppm separation) | Poor (Multiplet overlap common) | Excellent (Phase separation) | Excellent |
| Acquisition Time | Slow (30 min - 4 hrs) | Fast (1 - 5 min) | Medium (15 - 45 min) | Slow (1 - 8 hrs) |
| Cost/Throughput | Medium | Low | Medium | High |
Why C13 NMR is the Validation Standard
-
Quaternary Certainty: Only 13C NMR (or HMBC) can directly visualize the two substituted aromatic carbons (C1 and C3), confirming the meta substitution pattern.
-
The Heavy Atom Effect: The chemical shift difference between the S-CH
and Br-CH carbons is distinct in 13C (~3-5 ppm), whereas the corresponding protons often overlap or form complex second-order multiplets in 1H NMR depending on the field strength.
Detailed C13 NMR Validation Protocol
Predicted Chemical Shift Assignments
Note: Values are based on additivity rules (Pretsch/Clerc) and analogous experimental data for aryl alkyl sulfides.
| Carbon Label | Type | Predicted Shift ( | Diagnostic Logic |
| C-Me (Aliphatic) | CH | 21.4 | Characteristic benzylic methyl. |
| Br-CH | CH | 31.5 - 33.0 | Upfield due to "Heavy Atom Effect" of Bromine. |
| S-CH | CH | 35.0 - 37.0 | Downfield due to deshielding by Sulfur + Aromatic ring. |
| Ar-C2 (Methine) | CH | 129.5 | Isolated between substituents; slightly deshielded. |
| Ar-C4/C6 | CH | 126.0 - 128.0 | Ortho/Para to substituents. |
| Ar-C5 | CH | 128.8 | Meta to both; standard benzene-like shift. |
| Ar-C1 (Ipsos) | Cq | 135.0 - 137.0 | Quaternary, attached to Sulfur. |
| Ar-C3 (Ipsos) | Cq | 138.0 - 140.0 | Quaternary, attached to Methyl. |
The "Self-Validating" Workflow
To ensure scientific integrity, the validation must follow a logic gate system. If Step A fails, do not proceed to Step B.
Figure 1: The logic-gated validation workflow ensures no assumptions are made about purity before structural assignment.
Experimental Methodology
Sample Preparation
-
Solvent: Chloroform-d (CDCl
) is preferred over DMSO-d to prevent solvent peak overlap with the aliphatic chain and to minimize viscosity broadening. -
Concentration: Dissolve 30–50 mg of the analyte in 0.6 mL of solvent. 13C has 1.1% natural abundance; high concentration is vital for observing quaternary carbons within a reasonable timeframe.
-
Reference: Calibrate the CDCl
triplet center to 77.16 ppm .
Instrument Parameters (Standard 400 MHz System)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to remove proton splitting and enhance signal via NOE.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Quaternary carbons (C1, C3) have long T1 relaxation times. A short D1 will suppress these peaks, leading to a "missing carbon" error.
-
-
Scans (NS): Minimum 256 scans (approx. 20 mins). For <10mg samples, increase to 1024 scans.
Critical Interpretation: The Aliphatic Region
The most common error in validating this structure is misidentifying the ethyl chain carbons. Use the following logic tree to distinguish the S-CH
Figure 2: Decision logic for assigning aliphatic carbons using DEPT-135 phasing and chemical shift theory.
Mechanism of Shift Differences
-
Inductive Effect: Both S and Br are electronegative, pulling electron density and deshielding the attached carbon (moving it downfield/higher ppm).
-
Heavy Atom Effect: Large atoms like Bromine introduce spin-orbit coupling that can shield the attached carbon, moving it upfield relative to what electronegativity alone would predict.
-
Result: The S-CH
appears downfield (approx 35 ppm) relative to the Br-CH (approx 32 ppm). This order is critical for confirming the orientation of the alkyl chain.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for additivity rules and heavy atom effects).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for analogous aryl sulfide shifts).
-
PubChem. (2023). Compound Summary: 1-(2-bromoethyl)-3-methylbenzene.[3][4] National Library of Medicine.
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene
[1]
Part 1: Executive Summary & Immediate Action Card
1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene (CAS: 3983-69-5), often referred to as m-tolyl 2-bromoethyl sulfide, is a highly reactive alkylating agent.[1] Structurally analogous to "half-mustard" compounds, it possesses a 2-bromoethyl sulfide moiety capable of forming reactive episulfonium ions.[1] Treat this chemical as a potential vesicant and potent DNA alkylator. [1]
Emergency Response Profile
| Scenario | Immediate Action |
| Skin Contact | IMMEDIATE FLUSH. Wash with 0.5% sodium hypochlorite (dilute bleach) if available, followed by soap and water for 15+ mins.[1] Do not scrub. |
| Eye Contact | IRRIGATE. Flush with water/saline for 15 mins.[1][2] Hold eyelids open. Seek ophthalmological evaluation immediately. |
| Inhalation | EVACUATE. Move to fresh air.[1][2][3][4][5][6] If breathing is difficult, administer oxygen (trained personnel only).[1] |
| Spill (<10 mL) | ISOLATE. Evacuate 15 ft radius. Absorb with vermiculite.[1] Decontaminate surface with 10% sodium thiosulfate solution.[1] |
Part 2: Hazard Identification & Risk Assessment[1][2][5][7][8][9]
The Mechanistic Danger: Episulfonium Ion Formation
To understand the PPE requirements, one must understand the reaction mechanism. This molecule is not merely an irritant; it is an electrophile.[1]
-
Intramolecular Cyclization: Under physiological conditions or in solution, the sulfur atom can displace the terminal bromide.[1]
-
Episulfonium Formation: This generates a cyclic episulfonium ion (three-membered ring with positive sulfur).[1]
-
Alkylating Attack: This strained ring is highly susceptible to nucleophilic attack by biological macromolecules (DNA guanine residues, proteins), leading to cytotoxicity and potential mutagenicity.[1]
Key Hazards:
Part 3: Personal Protective Equipment (PPE) Matrix
Standard nitrile exam gloves are insufficient for prolonged contact with halogenated sulfides.[1] The lipophilic nature of the benzene ring combined with the small molecular size facilitates rapid permeation.[1]
PPE Selection Table
| Component | Recommendation | Technical Rationale |
| Hand Protection (Primary) | Silver Shield® (Laminate) or Viton® | Resists permeation of chlorinated/brominated solvents and sulfur mustards for >4 hours.[1] |
| Hand Protection (Splash) | Double Nitrile (min 5 mil each) | Only for "touch" protection.[1] If splashed, immediate removal is required.[1][5] Breakthrough < 10 mins. |
| Respiratory | P100 + OV Cartridge | Required outside a fume hood.[1] The bromide leaving group can hydrolyze to HBr; organic vapors are alkylating.[1] |
| Eye Protection | Chemical Goggles (Indirect Vent) | Safety glasses are inadequate against vapors/aerosols that are lachrymators or alkylators.[1] |
| Body Protection | Tyvek® Lab Coat (Closed Front) | Standard cotton absorbs and holds the chemical against the skin.[1] Disposable, non-porous suits are preferred.[1] |
Part 4: Operational Protocols
Engineering Controls
-
Primary Barrier: All handling must occur within a certified chemical fume hood operating at face velocity >100 fpm.[1]
-
Secondary Containment: Use a disposable tray (polypropylene) lined with absorbent pads to contain micro-spills during weighing or transfer.[1]
Weighing & Transfer Workflow
This protocol minimizes the risk of aerosol generation and surface contamination.[1]
-
Preparation: Place balance inside the hood or use a localized draft shield.[1] Pre-weigh receiving vessel.[1]
-
Transfer: Use a glass pasteur pipette or positive-displacement pipette.[1] Do not use standard air-displacement pipettes without filter tips, as vapors can contaminate the pipette barrel.[1]
-
Neutralization (In-process): Have a beaker of "Decon Solution" (see Section 5) ready in the hood.[1] Immediately submerge used pipette tips/glassware into this solution.[1]
Workflow Visualization: Donning & Doffing Logic
Proper removal of PPE is critical to prevent secondary exposure.[1]
Figure 1: Sequential logic for PPE application and removal to prevent cross-contamination.
Part 5: Decontamination & Waste Disposal[1]
Decontamination Solution (The "Quench")
Water alone is insufficient and may generate HBr.[1] Use a nucleophilic scavenger to chemically destroy the alkylating potential.[1]
-
Formula: 10% Sodium Thiosulfate (
) in water. -
Mechanism: The thiosulfate anion (
) is a potent nucleophile that attacks the episulfonium ion faster than biological tissue, converting it into a harmless Bunte salt.[1]
Spill Response Protocol
-
Alert: Notify nearby personnel.
-
PPE Up: Ensure double gloves and respiratory protection are worn.[1]
-
Absorb: Cover liquid with vermiculite or sand.[1]
-
Deactivate: Gently pour the Thiosulfate Decon Solution over the absorbent.[1] Allow to sit for 30 minutes.
-
Collect: Scoop into a hazardous waste container labeled "Sulfur/Halogenated Organic Waste."[1]
Waste Disposal
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
